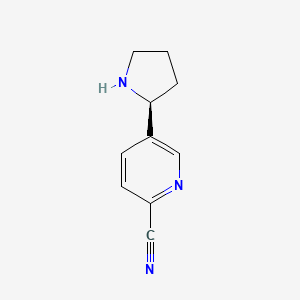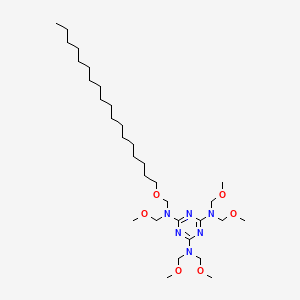
N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes multiple methoxymethyl and octadecyloxy groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include triazine derivatives and methoxymethylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxymethyl groups, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine core or the methoxymethyl groups, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxymethyl or octadecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its functional groups. The methoxymethyl and octadecyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s behavior in different environments and its effectiveness in specific applications.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but lacks the methoxymethyl and octadecyloxy groups.
N,N,N’,N’-Tetraethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with ethyl groups instead of methoxymethyl and octadecyloxy groups.
Uniqueness
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of methoxymethyl and octadecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, stability, and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
34346-37-7 |
|---|---|
Molecular Formula |
C32H64N6O6 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2-N,4-N,4-N,6-N,6-N-pentakis(methoxymethyl)-2-N-(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C32H64N6O6/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44-29-38(28-43-6)32-34-30(36(24-39-2)25-40-3)33-31(35-32)37(26-41-4)27-42-5/h7-29H2,1-6H3 |
InChI Key |
RQQMIZDGUOQXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


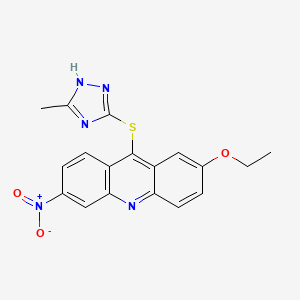
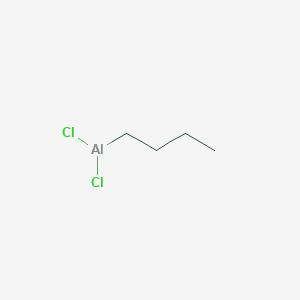
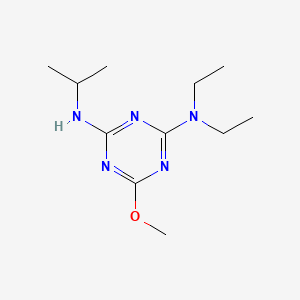
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


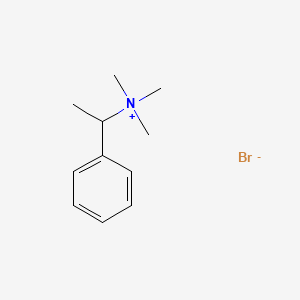
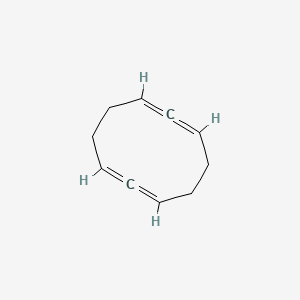
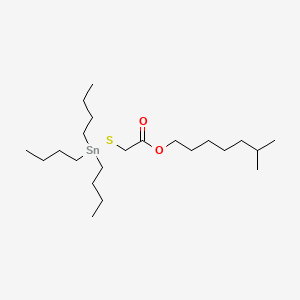
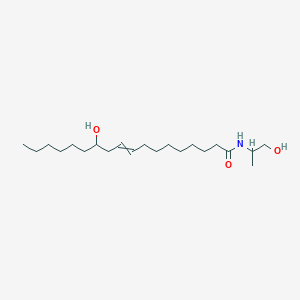
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
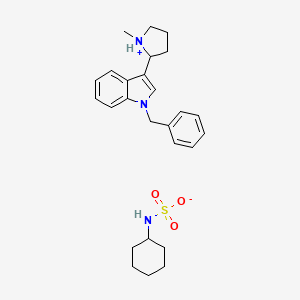
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
